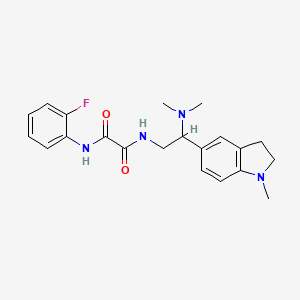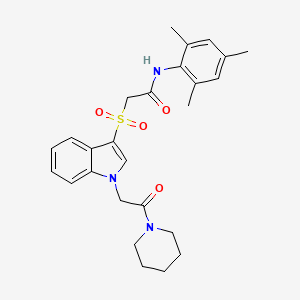![molecular formula C18H17N5O3S B2680851 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251696-51-1](/img/structure/B2680851.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an imidazole ring, and a pyridazine ring, all of which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole group, the imidazole ring, and the pyridazine ring. These groups could potentially be formed through reactions such as nucleophilic substitution, ring closure, or condensation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole group, for example, is a fused ring system that can participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring is a common motif in biological molecules and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Aplicaciones Científicas De Investigación
Pharmacological Research and Drug Design
PI3K/mTOR Inhibition for Cancer Therapy : Analogous compounds have been investigated for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key targets in cancer therapy. Improvements in metabolic stability and in vitro potency suggest their relevance in designing cancer therapeutics (Stec et al., 2011).
ACAT-1 Inhibition for Cardiovascular Diseases : Research on structurally similar compounds led to the discovery of a clinical candidate for inhibiting acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target for atherosclerosis and cardiovascular diseases. The enhancement in oral absorption and aqueous solubility of these compounds signifies their potential in drug development (Shibuya et al., 2018).
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Activities : Derivatives of benzimidazole, a core structure often found in these types of compounds, have shown significant antibacterial and antifungal activities. This highlights their utility in addressing drug-resistant infections and the development of new antimicrobials (Gullapelli et al., 2014).
Antioxidant Properties
- Antioxidants for Industrial and Pharmacological Use : Certain benzimidazole derivatives have been studied for their antioxidant properties, which could be beneficial in pharmaceutical formulations to protect against oxidative stress or in industrial applications to enhance the stability of products (Basta et al., 2017).
Molecular Docking and Computational Studies
- Computational Drug Discovery : Theoretical investigations and molecular docking studies of compounds with similar frameworks have been utilized to predict their binding affinity towards various biological targets, aiding in the design of molecules with enhanced therapeutic potential. Such studies are crucial for understanding the molecular basis of drug action and for the rational design of novel therapeutics (Fahim et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-8-23(10-20-12)16-4-5-18(22-21-16)27-9-17(24)19-7-13-2-3-14-15(6-13)26-11-25-14/h2-6,8,10H,7,9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPTGPLPXNDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)
![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)
![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)
![(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B2680779.png)
![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)



![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680787.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2680791.png)